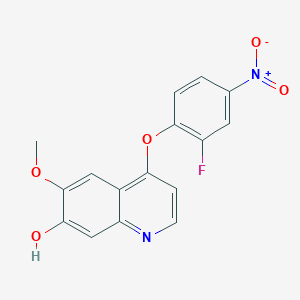
4-(2-氟-4-硝基苯氧基)-7-羟基-6-甲氧基喹啉
描述
4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with a fluoro-nitrophenoxy group, a hydroxy group, and a methoxy group, making it a versatile molecule for research and industrial applications.
科学研究应用
4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including as a kinase inhibitor.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 2-chloropyridin-4-ol with 1,2-difluoro-4-nitrobenzene under basic conditions to yield 2-chloro-4-(2-fluoro-4-nitrophenoxy)pyridine . This intermediate can then be further reacted with various reagents to introduce the hydroxy and methoxy groups at the desired positions on the quinoline ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of the fluoro group with other functional groups.
作用机制
The mechanism of action of 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline involves its interaction with specific molecular targets. For example, it has been studied as a selective imaging agent for monoamine oxidase-A (MAO-A), where it undergoes MAO-catalyzed oxidation and spontaneous hydrolysis to yield a non-toxic labeled metabolite for PET imaging . The fluoro-nitrophenoxy group plays a crucial role in its chemical shift-switching properties, making it useful for MRI applications.
相似化合物的比较
4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline can be compared with other similar compounds, such as:
4-(2-Fluoro-4-nitrophenoxy)-7-azaindole: This compound has a similar fluoro-nitrophenoxy group but features an azaindole core instead of a quinoline core.
4-(2-Fluoro-4-nitrophenoxy)-1-(11C)methyl-1,2,3,6-tetrahydropyridine: This compound is used as a selective imaging agent for MAO-A and has similar chemical shift-switching properties.
The uniqueness of 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline lies in its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
4-(2-fluoro-4-nitrophenoxy)-6-methoxyquinolin-7-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O5/c1-23-16-7-10-12(8-13(16)20)18-5-4-14(10)24-15-3-2-9(19(21)22)6-11(15)17/h2-8,20H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFCCVPKOQIVNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1O)OC3=C(C=C(C=C3)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-(2,4-difluorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2505038.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2505044.png)
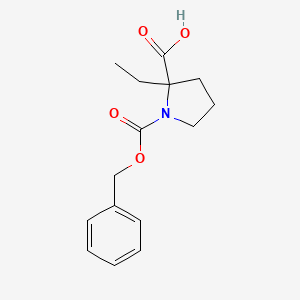

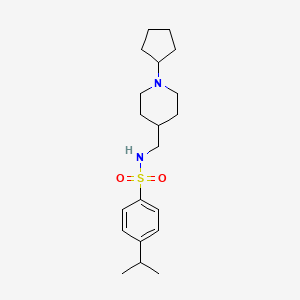
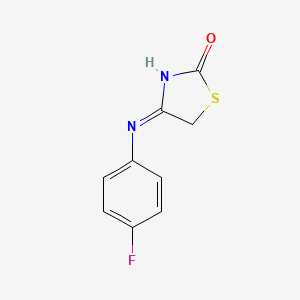
![2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]oxy}pyrazine](/img/structure/B2505053.png)

![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B2505055.png)
![1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene](/img/structure/B2505056.png)
![N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2505057.png)
![1-[(E)-2-phenylethenyl]-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2505059.png)
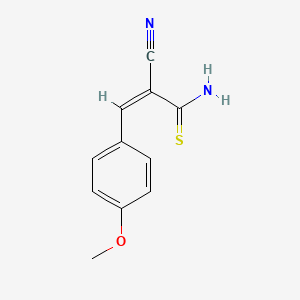
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2505061.png)
